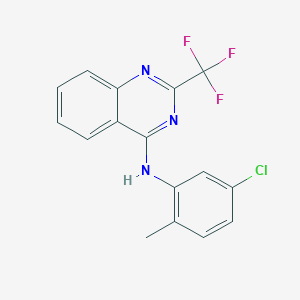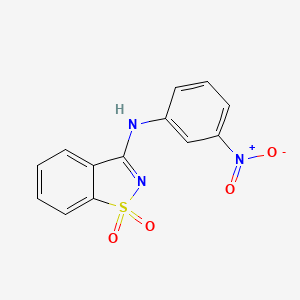
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound , due to its structural features, is likely to exhibit unique chemical and physical properties that could make it valuable for various scientific applications.
Synthesis Analysis
The synthesis of quinazolinamine derivatives typically involves cyclization reactions, nucleophilic substitutions, and condensations. For instance, compounds similar to the one mentioned can be synthesized through multi-step reactions starting from anthranilates or chloro-substituted quinazolines. These processes might involve intermediate formations, such as chloro-nitro-quinazoline, followed by substitutions and reductions to achieve the desired quinazolinamine structure (Mohanta & Kim, 2002); (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazolinamines can be elucidated using spectroscopic methods and X-ray crystallography. These compounds often exhibit a planar quinazoline core with various substituents that influence their chemical behavior and interactions. DFT (Density Functional Theory) calculations can further provide insights into the electronic structure, geometrical parameters, and molecular electrostatic potential, aiding in understanding the reactivity and properties of these molecules (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the substituents present on the quinazoline ring. The presence of electron-withdrawing or donating groups significantly affects their reactivity. These compounds can also exhibit promising inhibitory activities against various biological targets due to their ability to interact with enzymes and receptors (Wu et al., 2021).
Applications De Recherche Scientifique
Synthesis of Quinazolinocarboline Alkaloids : The reaction of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine produced quinazolinones, which underwent cyclization to afford quinazolinocarboline alkaloids like rutaecarpine and euxylophoricine in excellent yields (Mohanta & Kim, 2002).
Biogenic Amine Transporters : Studies identified partial inhibitors and allosteric modulators of dopamine transporters, including compounds like N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, which partially inhibited amphetamine-induced dopamine release (Pariser et al., 2008).
H1-Antihistaminic Agents : Novel quinazolinone derivatives were synthesized, exhibiting significant in vivo H1-antihistaminic activity on guinea pigs. Compounds like 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed more potency compared to standard antihistamines with negligible sedation (Alagarsamy, Solomon, & Murugan, 2007).
Photophysical and Nonlinear Optical Properties : Chromophores with quinazoline derivatives demonstrated interesting luminescent properties in both solution and solid state. The study of their nonlinear optical properties revealed potential applications in photonic materials (Moshkina et al., 2020).
Imaging Epidermal Growth Factor Receptor Tyrosine Kinase : N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor of EGFR-TK, was synthesized for positron emission tomography imaging, demonstrating potential in cancer diagnostics (Holt et al., 2006).
Antimalarial Effects : The synthesis of quinazolinediamines for antimalarial evaluation revealed general activity among certain derivatives, providing insights into new therapeutic options for malaria treatment (Elslager et al., 1981).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c1-9-6-7-10(17)8-13(9)21-14-11-4-2-3-5-12(11)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHWQFPTFKGZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)
![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)
![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)